3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar pyrimidine derivatives has focused on synthesizing polyfunctional fused heterocyclic compounds, revealing a broad interest in pyrimidine and purine analogs for their diverse biological and chemical properties. Hassaneen et al. (2003) discussed the synthesis of various heterocyclic compounds, emphasizing the structural diversity achievable with pyrimidine frameworks, suggesting potential for designing compounds with tailored properties for specific applications (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
Potential Pharmacological Applications
The exploration of pyrimidine derivatives in medicinal chemistry is a significant area of interest. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. This suggests that structurally similar compounds could also hold pharmacological promise, highlighting a pathway for the exploration of 3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Advanced Material Applications
In the realm of material science, conjugated polyelectrolytes with pyrimidine backbones have been studied for their potential in electronic and optoelectronic applications. Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte using a diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells. This research underlines the versatility of pyrimidine derivatives in developing advanced materials, potentially extending to compounds like the one , given their structural and electronic properties (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Mechanism of Action
Target of Action
It is mentioned that similar compounds have been synthesized as nonclassical antifolates , which typically target enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Mode of Action
It is suggested that similar compounds inhibit the activity of enzymes such as dhfr, ts, and aicarft , which are crucial for DNA synthesis and cell proliferation .
Biochemical Pathways
Given its potential role as an antifolate, it may affect the folate metabolism pathway, which is crucial for dna synthesis and cell proliferation .
Result of Action
Similar compounds have been shown to induce s-phase arrest and apoptosis in cells .
Future Directions
Properties
IUPAC Name |
3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-22-17(25)15-16(21(3)19(22)26)20-18-23(10-12(2)11-24(15)18)13-7-6-8-14(9-13)27-4/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOTXDQNYWDMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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